![molecular formula C5H10ClF3N2 B1404079 1-(Trifluoromethyl)piperazine hydrochloride CAS No. 1956321-71-3](/img/structure/B1404079.png)
1-(Trifluoromethyl)piperazine hydrochloride
Overview
Description
1-(Trifluoromethyl)piperazine hydrochloride is an organic compound with the chemical formula C5H9F3N2·HCl. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.
Mechanism of Action
Target of Action
1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an entactogenic drug . It selectively promotes the release of serotonin . The primary target of this compound is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the neurotransmitter gamma-aminobutyric acid (GABA). By acting as a GABA receptor agonist, this compound enhances the effect of GABA in the nervous system . This can lead to various downstream effects, including decreased neuronal excitability and induction of a calm, relaxed state.
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptor activity. By acting as a GABA receptor agonist, this compound can induce a state of relaxation and decrease neuronal excitability . This can have various effects on the body, depending on the specific context and the other substances present.
Biochemical Analysis
Biochemical Properties
1-(Trifluoromethyl)piperazine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and proteins like serotonin transporters. These interactions are primarily characterized by the inhibition of enzyme activity and the alteration of neurotransmitter levels, leading to significant biochemical changes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect serotonin signaling pathways, leading to changes in gene expression related to neurotransmitter synthesis and release . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and enzyme activity . Furthermore, it can inhibit or activate enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, it may cause toxic effects, including seizures and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolic flux and levels of metabolites . These interactions can lead to changes in the synthesis and degradation of neurotransmitters, impacting overall neurotransmitter balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, influencing processes such as neurotransmitter release and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trifluoromethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpiperazine N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Pharmaceutical Development
TFMPP serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its role as a GABA receptor agonist allows it to modulate neuronal excitability, making it relevant for developing treatments for anxiety and related disorders .
Neuroscience Research
The compound's interaction with neurotransmitter systems has been extensively studied. It enhances GABAergic activity, which is crucial for inducing relaxation and reducing anxiety. This property makes TFMPP a valuable tool in neuroscience research aimed at understanding anxiety disorders and developing potential treatments.
Anticancer Research
Recent studies have explored the anticancer properties of derivatives of piperazine, including those containing the trifluoromethyl group. For instance, novel piperazine derivatives have shown significant antiproliferative effects against various cancer cell lines, including colon cancer and melanoma. One study reported that a derivative containing a 4-trifluoromethylphenyl substituent resulted in over 80% growth inhibition in several cancer types . This positions TFMPP as a promising candidate for further investigation in cancer therapeutics.
Agricultural Applications
TFMPP derivatives have also been evaluated for their acaricidal activity against pests like Tetranychus urticae. The efficacy of these compounds was tested using foliar spray methods, demonstrating potential agricultural applications in pest management .
Biochemical Pathways
TFMPP's effects on neurotransmitter systems are mediated through specific binding interactions with various receptors:
- GABA Receptors : Enhances GABA signaling, leading to anxiolytic effects.
- Serotonin Transporters : Alters serotonin levels, which may influence mood and anxiety disorders.
Case Study 1: Anticancer Activity
In a study examining novel piperazine derivatives linked to vindoline, one compound containing a trifluoromethyl group demonstrated remarkable efficacy against multiple cancer cell lines. For example:
- Colon cancer (KM12 cell line): Growth inhibition of -84.40%
- CNS cancer (SF-539 cell line): Growth inhibition exceeding -80%
- Melanoma (SK-MEL-5): Growth inhibition of -98.17% .
This highlights TFMPP's potential as a scaffold for developing new anticancer agents.
Case Study 2: Acaricidal Efficacy
Research on phenylpiperazine derivatives demonstrated their effectiveness against spider mites (Tetranychus urticae). The study involved applying various concentrations of these compounds to infested plants, showing promising results in controlling pest populations while minimizing environmental impact .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Another piperazine derivative with different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Similar in structure but with a phenyl group attached to the piperazine ring.
Uniqueness
1-(Trifluoromethyl)piperazine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these characteristics are desirable .
Biological Activity
Overview
1-(Trifluoromethyl)piperazine hydrochloride, also known as TFMPP, is an organic compound with the molecular formula CHFN·HCl. This compound is notable for its role in biochemical reactions, particularly in modulating neurotransmitter systems. It is commonly employed as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.
Target of Action
TFMPP primarily acts as a GABA receptor agonist , enhancing the effect of gamma-aminobutyric acid (GABA) in the nervous system. This mechanism is crucial for inducing relaxation and decreasing neuronal excitability, which can have significant implications for anxiety and related disorders.
Biochemical Pathways
The compound interacts with various enzymes and proteins, such as monoamine oxidase and serotonin transporters. These interactions lead to the inhibition of enzyme activity and alterations in neurotransmitter levels, resulting in profound biochemical changes within the cellular environment.
Pharmacokinetics
Upon systemic entry, TFMPP undergoes partial oxidation and elimination as an unchanged compound. Its pharmacokinetic profile indicates that it can cross the blood-brain barrier, allowing it to exert effects on the central nervous system.
Cellular Effects
TFMPP influences various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect serotonin signaling pathways, leading to significant changes in neurotransmitter synthesis and release.
Dosage Effects in Animal Models
Research indicates that the effects of TFMPP vary significantly with dosage:
- Low Doses : Enhance neurotransmitter release and improve cognitive function.
- High Doses : May lead to toxic effects, including seizures and neurotoxicity.
Temporal Effects in Laboratory Settings
In controlled laboratory conditions, TFMPP's effects change over time. Long-term exposure can result in sustained alterations in cellular function, including gene expression changes and enzyme activity modulation.
Biochemical Analysis
TFMPP's role in biochemical reactions is highlighted by its interaction with various cellular components:
- Enzymatic Interactions : Modulates activity through binding interactions.
- Transport Mechanisms : Specific transporters facilitate its distribution within cells and tissues.
Case Studies
Recent studies have explored TFMPP's potential therapeutic applications:
- Antiviral Activity : In research involving trifluoromethyl pyridine piperazine derivatives, compounds similar to TFMPP showed promising antiviral activities against plant viruses like TMV and CMV. Some derivatives exhibited EC50 values lower than commercial pesticides, indicating potential for agricultural applications .
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest that TFMPP could be beneficial in treating conditions such as anxiety or depression by enhancing GABAergic activity .
Properties
IUPAC Name |
1-(trifluoromethyl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJKVKTCFWRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956321-71-3 | |
Record name | 1-(trifluoromethyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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